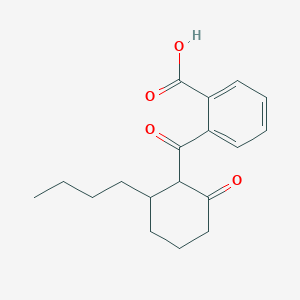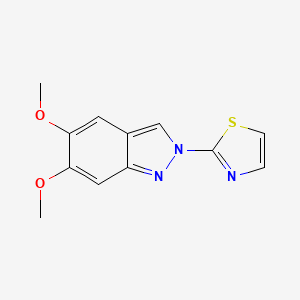
5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole is a heterocyclic compound that features both indazole and thiazole moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6-dimethoxyindazole with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
化学反应分析
Types of Reactions
5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
科学研究应用
5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including bacterial infections and cancer.
作用机制
The mechanism of action of 5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
Benzothiazole: Shares the thiazole moiety and is known for its antimicrobial properties.
Indazole: Shares the indazole moiety and is studied for its anticancer activity.
Thiazole: A simpler structure that is a key component of many biologically active molecules.
Uniqueness
5,6-Dimethoxy-2-(1,3-thiazol-2-yl)-2H-indazole is unique due to the combination of both indazole and thiazole moieties, which can lead to a synergistic effect in its biological activity. This dual structure allows it to interact with multiple molecular targets, potentially enhancing its therapeutic potential compared to compounds with only one of these moieties .
属性
CAS 编号 |
58522-55-7 |
|---|---|
分子式 |
C12H11N3O2S |
分子量 |
261.30 g/mol |
IUPAC 名称 |
2-(5,6-dimethoxyindazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H11N3O2S/c1-16-10-5-8-7-15(12-13-3-4-18-12)14-9(8)6-11(10)17-2/h3-7H,1-2H3 |
InChI 键 |
RXCVFRWBGRKLGQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CN(N=C2C=C1OC)C3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


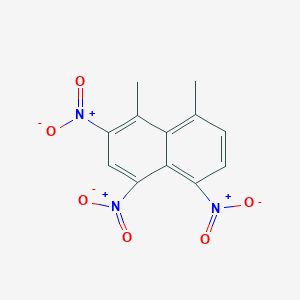

![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)
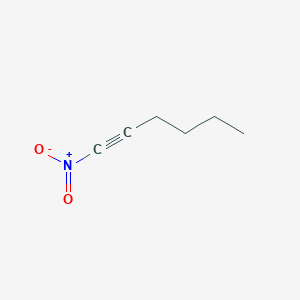

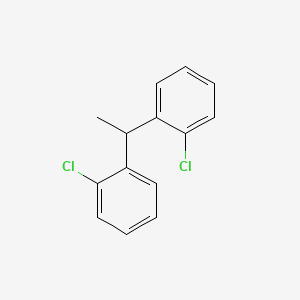
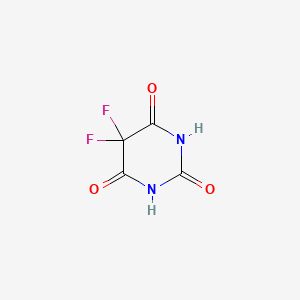
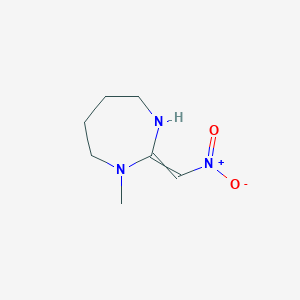

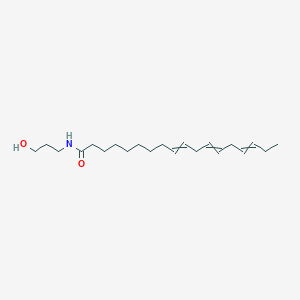
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
